
苯并咪唑,4-氯-2-(三氟甲基)-
描述
Benzimidazole, 4-chloro-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C8H4ClF3N2 and its molecular weight is 220.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzimidazole, 4-chloro-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 4-chloro-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌、杀虫和除草活性
苯并咪唑衍生物,包括 4-氯-2-(三氟甲基)苯并咪唑,已在各种生物活性中显示出潜力。例如,它们往往表现出显着的抗真菌活性,这一发现得到了一项专注于其抗真菌、杀虫和除草潜力的研究的支持 (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982)。
合成和化学应用
合成苯并咪唑衍生物(包括 4-氯-2-(三氟甲基))的简便性对于它们在各种化学过程中的应用至关重要。一项研究描述了有效获取此类化合物库的方法,突出了它们在合成化学中的重要性 (Vargas-Oviedo, Charris-Molina, & Portilla, 2017)。
DNA-拓扑异构酶 I 抑制活性
一些 4-氯-2-(三氟甲基)苯并咪唑衍生物已表现出显着的 DNA-拓扑异构酶 I 抑制活性,使其成为药理学研究的潜在候选者。这在一个合成和表征这些化合物的研究中得到证明 (Zanatta, Amaral, Esteves-Souza, Echevarria, Brondani, Flores, Bonacorso, Flores, & Martins, 2006)。
抗菌和抗真菌活性
苯并咪唑衍生物,包括 4-氯-2-(三氟甲基)变体,已显示出有希望的抗菌和抗真菌活性。这在合成新化合物并评估其生物活性的研究中很明显,表明它们在开发新的抗菌剂中的潜在用途 (Zhang, Lin, Rasheed, & Zhou, 2014)。
抗原虫和抗癌活性
苯并咪唑衍生物的抗原虫和抗癌活性,特别是那些用三氟甲基取代的衍生物,一直是人们关注的主题。研究表明,这些化合物表现出显着的抗原虫活性,并且对某些癌细胞系特别有效 (Andrzejewska, Yépez-Mulia, Cedillo-Rivera, Tapia, Vilpo, Vilpo, & Kazimierczuk, 2002)。
材料科学中的应用
苯并咪唑衍生物(包括 4-氯-2-(三氟甲基))的独特性能也适用于材料科学。一项研究证明了它们在合成可溶聚酰亚胺中的应用,突出了它们在开发具有特定物理性能的先进材料中的相关性 (Choi, Chung, Hong, Park, & Kim, 2008)。
作用机制
Target of Action
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been found to have diverse biological and clinical applications .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This interaction can lead to various biological activities.
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . These activities suggest that benzimidazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
安全和危害
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may have acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It may also cause skin corrosion/irritation and serious eye damage/eye irritation .
生化分析
Biochemical Properties
Benzimidazole, 4-chloro-2-(trifluoromethyl)-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, this compound can interact with cytochrome P450 enzymes, leading to the inhibition of metabolic reactions that these enzymes catalyze. Additionally, it can bind to proteins involved in cell signaling pathways, altering their function and impacting cellular communication .
Cellular Effects
The effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, benzimidazole, 4-chloro-2-(trifluoromethyl)-, exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing substrate binding and subsequent metabolic reactions. Additionally, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole, 4-chloro-2-(trifluoromethyl)-, is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes and prolonged alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can induce toxic effects, including liver and kidney damage, due to the excessive inhibition of metabolic enzymes and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
Benzimidazole, 4-chloro-2-(trifluoromethyl)-, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds. Additionally, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, benzimidazole, 4-chloro-2-(trifluoromethyl)-, is transported and distributed through interactions with transporters and binding proteins. This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can interact with cellular transporters, influencing its uptake and localization within specific tissues and cells. The distribution of benzimidazole, 4-chloro-2-(trifluoromethyl)-, is critical for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of benzimidazole, 4-chloro-2-(trifluoromethyl)-, plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can accumulate in the endoplasmic reticulum, where it interacts with metabolic enzymes and affects protein synthesis. Its localization within specific subcellular regions is essential for its biochemical and cellular effects .
属性
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDKQPQAAUQCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177938 | |
| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-31-0 | |
| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


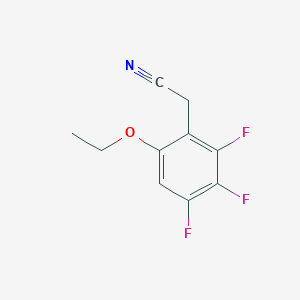
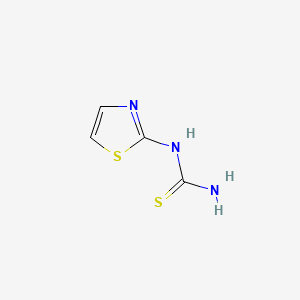


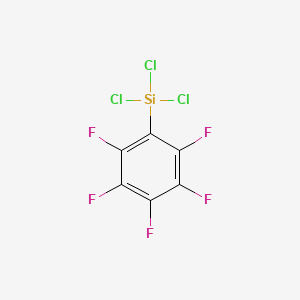

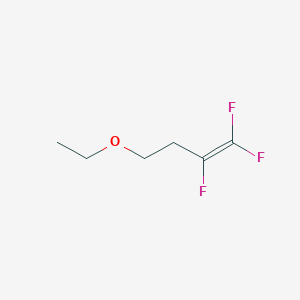




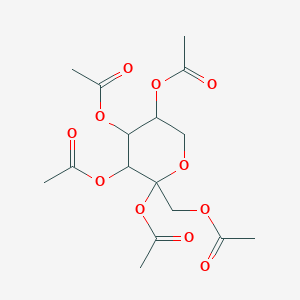
![2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol](/img/structure/B3031232.png)

